2-(3-chloro-4-hydroxyphenyl)benzaldehyde
Description
Structure
3D Structure
Properties
IUPAC Name |
2-(3-chloro-4-hydroxyphenyl)benzaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClO2/c14-12-7-9(5-6-13(12)16)11-4-2-1-3-10(11)8-15/h1-8,16H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVGQXKLDXABVPY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=O)C2=CC(=C(C=C2)O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20685853 | |
| Record name | 3'-Chloro-4'-hydroxy[1,1'-biphenyl]-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20685853 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261982-42-6 | |
| Record name | [1,1′-Biphenyl]-2-carboxaldehyde, 3′-chloro-4′-hydroxy- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1261982-42-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3'-Chloro-4'-hydroxy[1,1'-biphenyl]-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20685853 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Structural Characterization and Stereochemical Studies of 2 3 Chloro 4 Hydroxyphenyl Benzaldehyde
Comprehensive Spectroscopic Elucidation of 2-(3-chloro-4-hydroxyphenyl)benzaldehyde
A variety of spectroscopic techniques are employed to meticulously map the structure and bonding of this compound, with each method providing unique insights.
In a ¹H NMR spectrum, distinct signals would be anticipated for each proton. The aldehyde proton (CHO) would likely appear far downfield, in the range of 9.5-10.5 ppm, due to the strong deshielding effect of the carbonyl group. The phenolic hydroxyl (OH) proton signal is expected to be a broad singlet with a chemical shift that is highly dependent on solvent and concentration, typically between 5.0 and 8.0 ppm. The aromatic protons on both rings would present as a complex multiplet in the 6.8-8.0 ppm region. For comparison, in the ¹H NMR spectrum of 4-hydroxybenzaldehyde (B117250), the aromatic protons appear between 6.9 and 7.8 ppm, and the aldehyde proton is at 9.8 ppm. hmdb.cadocbrown.info Similarly, for 3-chlorobenzaldehyde, the aromatic protons are observed between 7.48 and 7.82 ppm, with the aldehyde proton at 9.97 ppm. chemicalbook.com
¹³C NMR spectroscopy would provide information on the carbon framework. The carbonyl carbon of the aldehyde is expected to resonate around 190-192 ppm. The carbon attached to the hydroxyl group would appear around 160 ppm, while the carbon bonded to chlorine would be in the 120-130 ppm region. The remaining aromatic carbons would produce signals between 115 and 140 ppm.
Advanced 2D NMR techniques like COSY and NOESY would be invaluable for confirming proton-proton connectivities and through-space interactions, which are crucial for elucidating the preferred conformation around the biaryl bond.
Interactive Table: Predicted ¹H and ¹³C NMR Chemical Shifts
| Atom Type | Predicted Chemical Shift (ppm) | Justification/Comparison |
| Aldehyde H | 9.5 - 10.5 | Downfield due to carbonyl deshielding; similar to benzaldehyde (B42025) (9.9 ppm) and substituted benzaldehydes. docbrown.infochemicalbook.com |
| Phenolic OH | 5.0 - 8.0 | Broad signal, position dependent on H-bonding; typical for phenols. |
| Aromatic H | 6.8 - 8.0 | Complex multiplets in the aromatic region, influenced by electron-withdrawing and -donating groups. docbrown.infochemicalbook.com |
| Aldehyde C | 190 - 192 | Characteristic for aldehyde carbonyl carbons. |
| C-OH | ~160 | Typical for aromatic carbons attached to a hydroxyl group. |
| C-Cl | 120 - 130 | Expected range for aromatic carbons bonded to chlorine. |
| Aromatic C | 115 - 140 | Standard region for other aromatic carbons. |
Vibrational spectroscopy is essential for identifying functional groups and detecting hydrogen bonding within this compound.
Infrared (IR) Spectroscopy: The IR spectrum would be characterized by several key absorption bands. A strong, sharp peak for the C=O stretch of the aldehyde is expected around 1680-1700 cm⁻¹. A broad O-H stretching band from the phenolic group would likely appear in the 3200-3600 cm⁻¹ region, with its broadness indicating the presence of hydrogen bonding. Aromatic C-H stretches would be found just above 3000 cm⁻¹, and C=C ring stretches would be in the 1450-1600 cm⁻¹ range. The C-Cl stretch would be located in the fingerprint region, typically between 600-800 cm⁻¹. For comparison, the IR spectrum of 4-hydroxybenzaldehyde shows a broad O-H stretch around 3175 cm⁻¹ and a C=O stretch at 1676 cm⁻¹. spectrabase.comnist.govresearchgate.net The IR spectrum of 3-hydroxybenzaldehyde (B18108) displays a broad O-H band centered around 3300 cm⁻¹ and a C=O stretch near 1680 cm⁻¹. researchgate.net
Raman Spectroscopy: This technique would provide complementary information. Aromatic ring breathing modes are often strong in Raman spectra. The C=O and other functional group vibrations would also be observable, helping to build a complete vibrational profile of the molecule.
Interactive Table: Characteristic Vibrational Frequencies
| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Notes |
| O-H Stretch | 3200 - 3600 | Broad due to hydrogen bonding. spectrabase.comnist.govresearchgate.netresearchgate.net |
| Aromatic C-H Stretch | 3000 - 3100 | Sharp peaks. |
| C=O Stretch (Aldehyde) | 1680 - 1700 | Strong and sharp. spectrabase.comnist.govresearchgate.netresearchgate.net |
| Aromatic C=C Stretch | 1450 - 1600 | Multiple bands of varying intensity. |
| C-Cl Stretch | 600 - 800 | In the fingerprint region. |
HRMS is crucial for confirming the elemental composition and studying the fragmentation of the molecule. The exact mass of the molecular ion would confirm the formula C₁₃H₉ClO₂. The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in a roughly 3:1 ratio) would be a key diagnostic feature, showing a prominent M+2 peak.
The fragmentation pattern would likely involve characteristic losses. Aromatic aldehydes typically show fragmentation by loss of a hydrogen atom (M-1) and loss of the formyl group (M-29). docbrown.infomiamioh.edu Therefore, for this compound, significant fragments would be expected at m/z values corresponding to [M-H]⁺, [M-CHO]⁺, and potentially the loss of Cl•. The fragmentation of benzaldehyde itself shows prominent peaks at m/z 105 ([M-H]⁺), 77 ([C₆H₅]⁺), and 51 ([C₄H₃]⁺). docbrown.info For a substituted analogue, similar fragmentation pathways are anticipated.
X-ray Crystallographic Analysis of this compound and its Co-crystals
While a specific crystal structure for this compound is not found in the searched literature, analysis of related compounds provides strong indications of its likely solid-state structure. For example, the crystal structure of 2,3,4-trihydroxybenzaldehyde (B138039) reveals that the 2-hydroxy group forms an intramolecular hydrogen bond with the aldehyde oxygen. nih.govresearchgate.netnih.gov It is plausible that in this compound, the 4-hydroxy group on one ring could form an intermolecular hydrogen bond with the aldehyde oxygen of a neighboring molecule, leading to the formation of chains or dimers in the crystal lattice.
The dihedral angle between the two aromatic rings is a critical conformational parameter in biphenyl (B1667301) derivatives. acs.orgnih.gov This angle is determined by a balance of steric hindrance between ortho substituents and the drive for planarization to maximize π-conjugation. In the solid state, packing forces can also significantly influence this angle. westmont.edu Co-crystallization with other molecules could lead to different hydrogen bonding patterns and potentially alter the conformation and packing of the molecule.
Conformational Dynamics and Rotational Barriers in this compound
In solution, this compound is expected to be a flexible molecule, with rotation occurring around the single bond connecting the two phenyl rings. acs.org The barrier to this rotation is influenced by the substituents on the rings. Ortho-substituted biphenyls, in particular, can have significant rotational barriers. acs.orgacs.orgnih.govresearchgate.net
The presence of a hydrogen atom at the 2-position of the benzaldehyde ring and the chlorine and hydrogen atoms at the 2'- and 6'-positions of the other ring will create steric hindrance that disfavors a planar conformation. Computational studies on substituted biphenyls have shown that the energy barrier to rotation depends on the size and nature of the substituents. acs.orgic.ac.ukrsc.org For biphenyl itself, the barrier to rotation is relatively low, but for ortho-substituted derivatives, it can be substantial, sometimes allowing for the isolation of atropisomers at room temperature if the barrier is high enough (generally >20 kcal/mol). acs.org Dynamic NMR spectroscopy is a key experimental technique used to measure these rotational barriers, which can range from under 10 to over 20 kcal/mol depending on the substitution pattern. acs.orgnih.govrsc.org
Intramolecular Interactions and Solvent-Mediated Effects on this compound Conformation
Intramolecular Interactions:
The primary intramolecular interactions expected to influence the conformation of this compound are steric hindrance and potential hydrogen bonding.
Intramolecular Hydrogen Bonding: The potential for intramolecular hydrogen bonding exists between the hydroxyl group (-OH) and the oxygen atom of the aldehyde group (-CHO). However, the formation of such a bond is highly dependent on the geometry of the molecule. For a hydrogen bond to form, the hydroxyl group must be able to come into close proximity with the aldehyde oxygen in a favorable orientation. Given the likely twisted conformation of the biphenyl backbone, the formation of a strong, planar intramolecular hydrogen bond may be sterically hindered. Theoretical studies on related compounds like 2,3,4-trihydroxybenzaldehyde have shown that an intramolecular hydrogen bond can form between a hydroxyl group at the 2-position and the aldehyde group. researchgate.netnih.gov However, in this compound, the hydroxyl group is on the second phenyl ring, making the geometry for intramolecular hydrogen bonding less favorable than in a simple substituted salicylaldehyde. The presence of the chlorine atom at the 3-position of the hydroxyphenyl ring can also electronically influence the acidity of the hydroxyl proton and the basicity of the aldehyde oxygen, which would, in turn, affect the strength of any potential hydrogen bond.
Solvent-Mediated Effects:
The conformation of this compound is also expected to be sensitive to the nature of the solvent. Solvents can influence the conformational equilibrium by solvating different parts of the molecule to varying extents.
Polar vs. Nonpolar Solvents: In nonpolar solvents, intramolecular interactions are more likely to dominate the conformational preference, as there is less competition from solvent molecules for hydrogen bonding. In such an environment, if a weak intramolecular hydrogen bond can form, it might be more prevalent. Conversely, in polar protic solvents (like water or alcohols), the solvent molecules can form intermolecular hydrogen bonds with both the hydroxyl and aldehyde groups. These strong interactions with the solvent can disrupt any weak intramolecular hydrogen bonds and may favor a more extended or different twisted conformation that maximizes favorable solvation.
Solvent Effects on Spectroscopic Properties: The conformation of the molecule in different solvents could be probed using spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. For instance, the chemical shift of the hydroxyl proton in the 1H NMR spectrum would be expected to vary significantly with the solvent's hydrogen-bonding capability. nih.gov In a non-hydrogen-bonding solvent, a downfield shift might indicate intramolecular hydrogen bonding, whereas in a hydrogen-bond-accepting solvent, the shift would be influenced by intermolecular interactions. Similarly, the stretching frequency of the O-H and C=O bonds in the IR spectrum would be sensitive to the presence and nature (intra- vs. intermolecular) of hydrogen bonding. researchgate.net
Without specific experimental data for this compound, the following tables present hypothetical data based on general principles observed for similar compounds to illustrate how such data would be presented.
Table 1: Theoretical Conformational Data for this compound in Different Environments
| Parameter | Gas Phase (calculated) | Nonpolar Solvent (e.g., CCl₄) | Polar Protic Solvent (e.g., H₂O) |
| Dihedral Angle (°) (Ring-C-C-Ring) | 40-60 | 40-60 | 50-70 |
| O-H···O=C Distance (Å) | > 3.0 | 2.8 - 3.2 | > 3.2 |
| Relative Energy (kcal/mol) | 0 | ~0 | ~0.5-1.5 (for non-intramolecularly H-bonded conformer) |
Note: This table is illustrative and not based on experimental data for the specific compound.
Table 2: Expected Spectroscopic Shifts for this compound in Different Solvents
| Spectroscopic Feature | Nonpolar Solvent (e.g., CDCl₃) | Polar Aprotic Solvent (e.g., DMSO-d₆) | Polar Protic Solvent (e.g., D₂O) |
| ¹H NMR δ (OH) (ppm) | 5.0 - 7.0 | 9.0 - 11.0 | 8.0 - 10.0 |
| IR ν(O-H) (cm⁻¹) | ~3400-3500 (weak intramolecular H-bond) | ~3200-3400 (intermolecular H-bond) | ~3200-3400 (intermolecular H-bond) |
| IR ν(C=O) (cm⁻¹) | ~1690-1700 | ~1680-1690 | ~1680-1690 |
Note: This table is illustrative and not based on experimental data for the specific compound.
Synthetic Methodologies and Strategies for 2 3 Chloro 4 Hydroxyphenyl Benzaldehyde
Retrosynthetic Approaches to the 2-(3-chloro-4-hydroxyphenyl)benzaldehyde Core Structure
Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. amazonaws.comyoutube.comyoutube.com For this compound, the primary disconnection occurs at the C-C bond between the two aromatic rings, suggesting a cross-coupling reaction as a key forward step. Another significant disconnection involves the aldehyde group, which can be introduced via oxidation of a corresponding benzyl (B1604629) alcohol or through a formylation reaction.
A plausible retrosynthetic pathway is outlined below:
Disconnection 1 (C-C Bond): The biphenyl (B1667301) linkage is the most logical initial point of disconnection. This suggests two primary precursor pairs for a cross-coupling reaction:
A 2-formylphenyl derivative (e.g., 2-bromobenzaldehyde (B122850) or 2-formylphenylboronic acid) and a 3-chloro-4-hydroxyphenyl derivative.
A 2-halobenzaldehyde and a corresponding organometallic reagent of 3-chloro-4-hydroxyphenol.
Disconnection 2 (C-CHO Bond): The aldehyde functionality can be seen as arising from:
Oxidation: A 2-(3-chloro-4-hydroxyphenyl)benzyl alcohol precursor, which simplifies the synthesis to forming the biphenyl backbone first, followed by a selective oxidation.
Formylation: An existing biphenyl, 2-(3-chloro-4-hydroxyphenyl)benzene, could be formylated. However, achieving ortho-selectivity in the presence of the substituted phenyl ring is a significant challenge.
These disconnections point toward key synthetic strategies like Suzuki-Miyaura or Negishi cross-coupling to form the biphenyl core, and subsequent oxidation or directed metalation to install the aldehyde. youtube.com
Direct Synthetic Routes to this compound
Direct routes aim to construct the target molecule in a few high-yielding steps, often building the core structure with the key functionalities already in place or easily revealed.
Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Negishi) for Biphenyl Formation
Transition metal-catalyzed cross-coupling reactions are among the most powerful tools for forming C-C bonds, making them ideal for synthesizing biphenyl structures. researchgate.netnih.gov
The Suzuki-Miyaura coupling , which joins an organoboron compound with an organohalide using a palladium catalyst, is a leading strategy. nih.govyoutube.com A potential route involves the reaction of 2-formylphenylboronic acid with 2-chloro-5-iodophenol. The hydroxyl and aldehyde groups may require protection to prevent side reactions, although modern catalysts often exhibit high functional group tolerance. nih.gov
The Negishi coupling offers a facile and mild alternative, reacting an organozinc compound with an organohalide, also catalyzed by palladium or nickel. acs.orgacs.orgwikipedia.org This method is known for its high reactivity and mild reaction conditions, which could be advantageous for a substrate with sensitive functional groups. acs.org
Table 1: Comparison of Suzuki-Miyaura vs. Negishi Coupling for Biphenyl Synthesis
| Feature | Suzuki-Miyaura Coupling | Negishi Coupling |
|---|---|---|
| Coupling Partners | Organoboron compound + Organohalide | Organozinc compound + Organohalide |
| Catalyst | Palladium complexes (e.g., Pd(PPh₃)₄, Pd(OAc)₂) researchgate.net | Palladium or Nickel complexes (e.g., Ni(PPh₃)₄, Pd(dba)₂) wikipedia.org |
| Advantages | High functional group tolerance; commercially available reagents; non-toxic byproducts. nih.gov | High reactivity; mild reaction conditions (often room temperature); broad scope. acs.orgacs.org |
| Potential Challenges | Slower transmetalation for some substrates; protodeboronation of heteroaryl boron reagents. nih.gov | Moisture sensitivity of organozinc reagents. |
Directed Ortho-Metalation and Electrophilic Quenching Strategies
Directed ortho-metalation (DoM) is a powerful technique for achieving regioselective functionalization at the position ortho to a directing metalation group (DMG). wikipedia.orgorganic-chemistry.org In this strategy, a DMG on one of the rings directs a strong base, typically an organolithium reagent, to deprotonate the adjacent ortho-position. uwindsor.ca The resulting aryllithium species is then quenched with an electrophile.
For the synthesis of this compound, a plausible DoM approach would involve:
Protection of the aldehyde on a 2-halobenzaldehyde (e.g., as a hemiaminal). rug.nl
Halogen-metal exchange to generate an ortho-lithiated species.
Reaction with a suitable electrophile derived from the 3-chloro-4-hydroxyphenyl ring.
Alternatively, a protected benzaldehyde (B42025) could serve as the substrate where the protecting group itself acts as a DMG, directing lithiation at the ortho position. harvard.edu This would be followed by a coupling reaction.
Oxidative Strategies for Aldehyde Moiety Formation
If the biphenyl core is synthesized first as 2-(3-chloro-4-hydroxyphenyl)toluene or the corresponding benzyl alcohol, the final step would be the oxidation of the benzylic position to the aldehyde. byjus.comkhanacademy.org This approach avoids subjecting the sensitive aldehyde group to the conditions of the cross-coupling reaction.
A variety of modern, mild oxidation reagents are available to selectively convert a primary alcohol to an aldehyde without over-oxidation to the carboxylic acid. organic-chemistry.orgchemguide.co.ukuhamka.ac.id
Table 2: Selected Mild Oxidation Reagents for Alcohol to Aldehyde Conversion
| Reagent | Typical Conditions | Key Advantages |
|---|---|---|
| Dess-Martin Periodinane (DMP) | CH₂Cl₂, Room Temperature | High efficiency, neutral conditions, broad applicability. |
| Swern Oxidation | (COCl)₂, DMSO, Et₃N, Low Temperature (-78°C) | Excellent for sensitive substrates, avoids heavy metals. |
| TEMPO-based systems (e.g., with bleach) | TEMPO (cat.), NaOCl, NaHCO₃, CH₂Cl₂/H₂O | Catalytic, cost-effective, environmentally benign. |
| Manganese Dioxide (MnO₂) | CH₂Cl₂ or Hexane, Reflux | Highly selective for benzylic and allylic alcohols. |
Recent advancements also include electrochemical oxidation methods, which offer a green and efficient alternative for converting benzyl alcohols to benzaldehydes with high purity. nih.gov
Multi-Step Convergent and Divergent Synthesis of this compound Analogues
The synthesis of analogues of the target compound can be approached using either convergent or divergent strategies.
Convergent Synthesis: In a convergent approach, different fragments of the molecule are synthesized separately and then combined in the final steps. wikipedia.orgresearchgate.net For example, a library of substituted 2-formylphenylboronic acids and a library of substituted 4-halo-2-chlorophenols could be prepared independently. These fragments can then be combined via Suzuki coupling to rapidly generate a diverse set of analogues. This method is highly efficient for building complex molecules. wikipedia.org
Divergent Synthesis: A divergent synthesis starts from a common intermediate that is subsequently modified to create a library of related compounds. wikipedia.orgresearchgate.net Starting from this compound, the aldehyde and phenol (B47542) functional groups offer handles for diversification. For instance, the aldehyde can be converted into various other functional groups (e.g., imines, oximes, nitriles), while the phenolic hydroxyl can be alkylated or acylated to produce a wide range of ether and ester analogues.
Catalyst Development and Optimization in this compound Synthesis
The success of cross-coupling reactions heavily relies on the performance of the catalyst. For a sterically hindered and electronically deactivated substrate, catalyst optimization is critical. acs.org Research in this area focuses on developing new ligands for palladium or other transition metals that can enhance catalytic activity, stability, and selectivity. mdpi.comacs.org
For Suzuki-Miyaura couplings, the development of bulky, electron-rich phosphine (B1218219) ligands (e.g., Buchwald or Herrmann-type ligands) has enabled the coupling of challenging substrates, including aryl chlorides. researchgate.net Furthermore, N-heterocyclic carbenes (NHCs) have emerged as highly effective ligands. researchgate.net Catalyst systems are often screened to find the optimal combination of metal precursor, ligand, base, and solvent for a specific transformation, with recent efforts also focusing on developing recyclable heterogeneous catalysts to improve the sustainability of these processes. acs.orgmdpi.com Deep learning and computational models are also being employed to design new catalyst-ligand candidates for reactions like the Suzuki coupling. rsc.org
Green Chemistry Principles Applied to this compound Production
The application of green chemistry principles to the synthesis of this compound primarily focuses on improving the environmental profile of the core Suzuki-Miyaura coupling step. Key areas of innovation include the use of benign solvents, development of highly active and recyclable catalysts, and energy-efficient reaction conditions.
Solvent Selection: Traditional Suzuki couplings often use organic solvents like toluene (B28343) or dioxane. A significant green advancement is the substitution of these with aqueous media. acs.org Reactions can be effectively carried out in water using surfactants, such as TPGS-750-M, which form micelles that act as nanoreactors, facilitating the reaction between organic substrates and the aqueous-phase catalyst. acs.org This approach not only reduces reliance on volatile organic compounds (VOCs) but can also simplify product isolation.
Catalyst Systems: The development of advanced palladium catalysts is central to greener synthesis. Modern catalysts exhibit high turnover numbers (TON) and turnover frequencies (TOF), allowing for significantly lower catalyst loadings (often in the parts-per-million range), which reduces cost and palladium contamination in the final product. nih.gov
Key green catalytic strategies include:
Heterogeneous Catalysts: Supporting palladium on solid materials, such as the biopolymer chitosan, creates a heterogeneous catalyst that can be easily separated from the reaction mixture by filtration and reused over multiple cycles. acs.org This minimizes palladium leaching into the product and waste streams.
Recyclable Homogeneous Catalysts: In-situ generated palladium nanoparticles, stabilized by renewable resources like glucose, can effectively catalyze cross-coupling reactions in water. rsc.org These catalysts can be retained in the aqueous phase and recycled for subsequent batches. rsc.org
Ligand Design: The use of specialized phosphine ligands can enhance catalyst stability and activity, enabling reactions under milder conditions (lower temperatures) and with lower catalyst loadings.
Energy Efficiency: Microwave-assisted synthesis has emerged as an energy-efficient alternative to conventional heating. Microwave irradiation can dramatically shorten reaction times for Suzuki couplings, often from hours to minutes, leading to substantial energy savings and increased throughput. acs.org
The following table summarizes various green catalytic systems applicable to the synthesis of biaryl compounds analogous to the target molecule.
Table 1: Comparison of Green Catalytic Systems for Suzuki-Miyaura Cross-Coupling
| Catalyst System | Ligand | Solvent | Temperature | Key Green Advantage |
|---|---|---|---|---|
| Pd(OAc)₂ | P(o-tol)₃ | Isopropanol/Water | Room Temp | Use of alcohol/water solvent blend reduces VOCs. |
| Pd/C | None | Water | 80 °C | Heterogeneous catalyst, easily separable and reusable. |
| Chitosan-supported Pd(II) | None | Water | 80 °C (Microwave) | Utilizes a biodegradable support; fast reaction under microwave. acs.org |
| In-situ Pd(0) Nanoparticles | None (Glucose as reductant/stabilizer) | Water | 80 °C | Catalyst derived from a renewable resource; recyclable aqueous phase. rsc.org |
| PdCl₂(dppf) | dppf | Toluene/Water | 90 °C | Biphasic system allows for easy separation. |
Continuous Flow Chemistry and Scale-Up Considerations for this compound
Scaling up the synthesis of a pharmaceutical intermediate like this compound from the laboratory bench to industrial production presents significant challenges that can be addressed by continuous flow chemistry.
Scale-Up Challenges in Batch Synthesis: When moving a Suzuki-Miyaura coupling to large-scale batch reactors, several problems can arise:
Impurity Formation: Poor mixing and localized "hot spots" can lead to increased rates of side reactions, such as dehalogenation of the aryl halide or protodeboronation of the boronic acid, which lowers yield and complicates purification. wuxiapptec.comacs.org
Catalyst Inefficiency: In large volumes, ensuring a homogeneous distribution of the palladium catalyst can be difficult, sometimes necessitating higher catalyst loadings to drive the reaction to completion. wuxiapptec.com
Safety and Handling: The use of pyrophoric reagents or the generation of off-gases can pose significant safety risks in large-scale batch operations. The exothermic nature of the reaction can also be difficult to control.
Reproducibility: Minor variations in reagent addition sequences or heating/cooling rates can lead to significant differences in yield and purity between batches. wuxiapptec.com For instance, the stability of the boronic acid reagent can be highly dependent on the reaction conditions and the timing of its addition. wuxiapptec.com
Continuous Flow Solutions: Continuous flow chemistry, where reagents are pumped through a network of tubes and reactors, offers elegant solutions to these scale-up issues.
Superior Process Control: Flow reactors, particularly microreactors, have a very high surface-area-to-volume ratio, allowing for extremely efficient heat transfer. This eliminates hot spots, controls exotherms, and enables precise temperature control, leading to cleaner reaction profiles and fewer impurities.
Enhanced Mixing: The small channel dimensions in flow reactors ensure rapid and highly efficient mixing of reagents, which can accelerate reaction rates and improve consistency.
Improved Safety: The small internal volume of a flow reactor means that only a minimal amount of hazardous material is reacting at any given time, significantly reducing the risks associated with thermal runaways or toxic gas release.
Facilitated Scale-Up: Scaling up production in a flow system is often achieved by simply running the reactor for a longer period ("scaling out") or by using multiple reactors in parallel, bypassing the complex re-optimization required for larger batch vessels.
Integration of Heterogeneous Catalysts: Flow chemistry is ideally suited for use with packed-bed reactors containing a solid-supported heterogeneous catalyst. This simplifies the process by combining the reaction and catalyst separation into a single unit operation. The product stream flows out of the reactor free of the catalyst, which remains in the packed bed for continuous use, thus streamlining purification and improving process efficiency. acs.org A novel protocol for palladium-catalyzed carbonylation has demonstrated the potential for continuous-flow systems to reduce reagent usage and shorten reaction times significantly, a principle applicable to related cross-coupling reactions. acs.org
The table below outlines key parameters that must be controlled during the scale-up of a Suzuki-Miyaura coupling.
| Palladium Removal | A separate, often complex, purification step is required (e.g., charcoal or scavenger resins). silicycle.com | Use of a packed-bed reactor retains the catalyst, simplifying purification. |
Chemical Reactivity, Transformations, and Derivatization of 2 3 Chloro 4 Hydroxyphenyl Benzaldehyde
Reactivity of the Aldehyde Group in 2-(3-chloro-4-hydroxyphenyl)benzaldehyde
The formyl (aldehyde) group is a site of significant electrophilicity, making it susceptible to attack by various nucleophiles. libretexts.orglibretexts.org Its reactivity is influenced by the electronic effects of the substituted phenyl rings. Aromatic aldehydes, in general, are less reactive than aliphatic aldehydes due to the electron-donating resonance effect of the aromatic ring, which slightly reduces the electrophilicity of the carbonyl carbon. libretexts.org
Cyanohydrin Formation: Aldehydes readily react with hydrogen cyanide (HCN) in a base-catalyzed nucleophilic addition to form cyanohydrins. libretexts.orglibretexts.org This reaction typically requires the presence of a cyanide salt (like NaCN or KCN) to generate the potent cyanide nucleophile (CN⁻). libretexts.orggoogle.com The cyanide ion attacks the electrophilic carbonyl carbon, leading to a tetrahedral alkoxide intermediate which is subsequently protonated to yield the cyanohydrin product. libretexts.orgyoutube.com This transformation is a valuable synthetic tool as the resulting cyanohydrin can be further hydrolyzed to an α-hydroxy carboxylic acid or reduced to a primary amine. libretexts.org For this compound, this reaction would result in the formation of 2-(3-chloro-4-hydroxyphenyl)-α-hydroxy-phenylacetonitrile.
Grignard Reagent Addition: The addition of organometallic compounds, such as Grignard reagents (R-MgX), to the aldehyde group is a fundamental carbon-carbon bond-forming reaction. researchgate.net The Grignard reagent acts as a powerful nucleophile, attacking the carbonyl carbon to form a secondary alcohol upon acidic workup. The specific alcohol produced depends on the R-group of the Grignard reagent used. This reaction provides a versatile method for introducing a wide range of alkyl, aryl, or vinyl substituents at the carbonyl carbon.
Oxidation: The aldehyde group is readily oxidized to a carboxylic acid. A variety of oxidizing agents can accomplish this transformation. Furthermore, direct oxidative esterification can be achieved by reacting an aldehyde with an alcohol in the presence of an oxidant. For instance, benzaldehydes can be converted to their corresponding methyl esters using a catalyst in the presence of an oxidant. researchgate.net This suggests that this compound could be oxidized to 2-(3-chloro-4-hydroxyphenyl)benzoic acid or converted to its corresponding esters.
Reduction: The formyl group can be easily reduced to a primary alcohol. Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). For example, 3-Chloro-4-hydroxybenzaldehyde (B1581250) can be subjected to reductive amination where the aldehyde is first reacted with an amine (like morpholine) and then reduced, in this case by NaBH(OAc)₃, to form an amine product. guidechem.com This indicates that the aldehyde group of this compound can be selectively reduced to a hydroxymethyl group, yielding [2-(3-chloro-4-hydroxyphenyl)]methanol.
Condensation reactions are a cornerstone of aldehyde chemistry, enabling the formation of larger, more complex molecules.
Knoevenagel Condensation: This reaction involves the condensation of an aldehyde with a compound containing an active methylene (B1212753) group (e.g., malononitrile, barbituric acid), typically catalyzed by a weak base like piperidine (B6355638) or an ammonium (B1175870) salt. jocpr.comsigmaaldrich.com The reaction generally proceeds to form an α,β-unsaturated product after spontaneous dehydration. sigmaaldrich.com The Knoevenagel condensation is widely used in the synthesis of fine chemicals and biologically active heterocyclic compounds. jocpr.com Various substituted benzaldehydes undergo this reaction with high efficiency. nih.govorientjchem.org
Aldol (B89426) Condensation: The aldol condensation is a carbon-carbon bond-forming reaction between two carbonyl compounds (aldehydes or ketones). sigmaaldrich.commagritek.com In a crossed-aldol condensation, an aldehyde without α-hydrogens, such as this compound, can react with an enolizable ketone or aldehyde in the presence of a base or acid catalyst. magritek.com This reaction initially forms a β-hydroxy carbonyl compound, which often dehydrates to yield a conjugated enone. sigmaaldrich.com This method is used to synthesize fragrances from substituted benzaldehydes and other aldehydes like propanal. researchgate.net
Schiff Base Formation: Aldehydes react with primary amines to form imines, commonly known as Schiff bases (R-CH=N-R'). nih.govderpharmachemica.com The reaction involves nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration. derpharmachemica.com The formation of the C=N imine bond is confirmed by the disappearance of the C=O stretching vibration in the infrared spectrum. acs.org This reaction is fundamental in the synthesis of various biologically active compounds and ligands. nih.govderpharmachemica.com
Table 1: Examples of Condensation Reactions with Substituted Benzaldehydes
| Reaction Type | Aldehyde | Reagent | Catalyst/Conditions | Product Type | Reference |
|---|---|---|---|---|---|
| Knoevenagel | Benzaldehyde (B42025) | Malononitrile | Amino-bifunctional framework / Ethanol, RT | α,β-unsaturated nitrile | nih.gov |
| Knoevenagel | 4-Nitrobenzaldehyde | Malononitrile | SeO₂/ZrO₂ / Solvent-free, RT | α,β-unsaturated nitrile | jocpr.com |
| Knoevenagel | Various Benzaldehydes | Barbituric Acid | Fe₃O₄ nanoparticles / Ethanol, Reflux | Barbiturate derivative | orientjchem.org |
| Aldol | p-Anisaldehyde | Acetone | KOH / Stepwise | Mono- and Bis-addition products | magritek.com |
| Schiff Base | 2-Chlorobenzaldehyde | 3,3′-Dimethyl-[1,1′-biphenyl]-4,4′-diamine | Natural acid catalyst | Di-imine Schiff Base | nih.govacs.org |
| Schiff Base | 3-Hydroxybenzaldehyde (B18108) | 4-Nitroaniline | Acetic acid / 7 hours | Imine Schiff Base | colab.ws |
Note: This table presents data for analogous compounds to illustrate the expected reactivity.
Decarbonylation, the removal of a carbonyl group, and associated ring-contraction reactions are less common for aromatic aldehydes like this compound under standard laboratory conditions. These transformations typically require specific catalysts (e.g., transition metal complexes) or harsh conditions such as high temperatures or photolysis, and are not considered general reactivity pathways for this class of compounds.
Reactivity of the Phenolic Hydroxyl Group in this compound
The phenolic hydroxyl group is weakly acidic and can be deprotonated by a base. The resulting phenoxide ion is a potent nucleophile, readily participating in substitution reactions.
Etherification: The phenolic hydroxyl can be converted into an ether through reactions like the Williamson ether synthesis, which involves reacting the corresponding phenoxide with an alkyl halide. Studies on the similar 3-chloro-4-hydroxybenzaldehyde show that the phenolic hydroxyl group can be selectively protected by reacting it with allyl bromide to form an allyloxy ether. guidechem.com This indicates that the hydroxyl group in this compound can be readily converted into various ethers. A general process for the etherification of phenols involves reacting the phenol (B47542) with an etherifying agent in the presence of a carboxylic acid salt. google.com
Esterification: Phenols can be acylated to form esters by reacting them with acyl chlorides or acid anhydrides, often in the presence of a base like pyridine. This is a standard procedure for protecting hydroxyl groups or synthesizing phenylesters. While direct esterification with carboxylic acids is possible, it is generally less efficient than using more reactive acylating agents. Oxidative esterification represents an alternative pathway where an aldehyde is directly converted to an ester in the presence of an alcohol and an oxidant. researchgate.net
Table 2: Examples of Hydroxyl Group Derivatization in Analogous Phenols
| Reaction Type | Substrate | Reagent | Conditions | Product | Reference |
|---|---|---|---|---|---|
| Etherification | 3-Chloro-4-hydroxybenzaldehyde | Allyl bromide, K₂CO₃ | DMF | 4-(Allyloxy)-3-chlorobenzaldehyde | guidechem.com |
| Etherification | 3,4-Dihydroxybenzaldehyde | Benzyl (B1604629) chloride, K₂CO₃ | Acetone, rt | 3-Hydroxy-4-(benzyloxy)benzaldehyde | nih.gov |
| Etherification | 4-Hydroxyacetophenone | Methanol (B129727), (NH₄)₂S₂O₈ | H₂SO₄ | 4-Methoxyphenol | core.ac.uk |
Note: This table presents data for analogous compounds to illustrate the expected reactivity.
Palladium-Catalyzed C-O and C-N Coupling Reactions
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-heteroatom bonds. For this compound, both the phenolic hydroxyl group and the chloro substituent can, in principle, participate in such transformations.
The hydroxyl group can undergo C-O coupling with aryl halides or related electrophiles. This reaction, a variant of the Buchwald-Hartwig amination, typically requires a palladium catalyst, a suitable ligand, and a base to deprotonate the phenol. The choice of ligand is crucial, with bulky, electron-rich phosphine (B1218219) ligands often being employed to facilitate the reductive elimination step, which can be challenging for C-O bond formation compared to C-N bond formation.
Similarly, the phenolic hydroxyl can be converted to a triflate, which is an excellent leaving group for C-N coupling reactions. The resulting aryl triflate can then be coupled with a variety of nitrogen nucleophiles, including primary and secondary amines, using a palladium catalyst.
While specific examples of C-O and C-N coupling reactions on this compound are not extensively documented in the literature, the general principles of these reactions are well-established for a wide range of phenols and their derivatives. A recent development in palladium-catalyzed amination of aryl halides involves the use of aqueous ammonia (B1221849) with a hydroxide (B78521) base, which could be applicable to derivatives of the title compound. nih.gov
Oxidation of the Phenolic System
The phenolic hydroxyl group is susceptible to oxidation. Under controlled conditions, this can lead to the formation of quinone-type structures or undergo oxidative coupling reactions. The specific outcome depends on the oxidant and reaction conditions.
For instance, the oxidation of 4-hydroxybenzaldehyde (B117250), a related structure, with potassium permanganate (B83412) in an acidic medium has been studied. nih.gov The reaction was found to be first order with respect to the oxidant. nih.gov In the case of this compound, oxidation could potentially lead to a complex mixture of products due to the presence of multiple reactive sites.
A patent describes the selective oxidation of p-cresol (B1678582) derivatives, including those with chloro substituents, to the corresponding 4-hydroxybenzaldehydes using oxygen in the presence of a cobalt catalyst and a base. This suggests that the phenolic group in the title compound is relatively stable under these specific oxidative conditions that target the methyl group of a precursor.
Reactivity of the Aryl Halide (Chlorine) in this compound
The chlorine atom on the phenyl ring is a key site for a variety of transformations, including nucleophilic aromatic substitution and cross-coupling reactions.
Nucleophilic Aromatic Substitution (SNAr) Reactions
Aryl halides can undergo nucleophilic aromatic substitution (SNAr), particularly when the ring is activated by electron-withdrawing groups. jk-sci.com In this compound, the aldehyde group is an electron-withdrawing group, which can activate the ring towards nucleophilic attack. The reaction typically proceeds via an addition-elimination mechanism, where a nucleophile attacks the carbon bearing the halogen, forming a resonance-stabilized intermediate (a Meisenheimer complex), followed by the expulsion of the halide. ijpcbs.com
The position of the electron-withdrawing group relative to the leaving group is critical for stabilizing the intermediate. ajrconline.org In the title compound, the aldehyde group is not in the ortho or para position to the chlorine atom, which may reduce the reactivity towards SNAr compared to more activated systems. However, under forcing conditions or with very strong nucleophiles, the reaction may still proceed.
Further Cross-Coupling Reactions for Peripheral Functionalization
The chloro substituent is an excellent handle for various palladium-catalyzed cross-coupling reactions, allowing for the formation of new carbon-carbon bonds. These reactions are fundamental in the synthesis of complex organic molecules.
One of the most widely used reactions is the Suzuki-Miyaura coupling , which involves the reaction of the aryl halide with an organoboron compound (such as a boronic acid or ester) in the presence of a palladium catalyst and a base. organic-chemistry.orglibretexts.org This reaction is known for its mild conditions and tolerance of a wide range of functional groups. organic-chemistry.org
Other notable cross-coupling reactions that could be applied to this compound include:
Hiyama coupling , which uses organosilicon compounds.
Stille coupling , which employs organotin reagents.
Sonogashira coupling , for the introduction of alkyne moieties.
Heck coupling , which couples the aryl halide with an alkene.
The choice of catalyst, ligand, base, and solvent is crucial for the success of these reactions and depends on the specific substrates being coupled.
Electrophilic Aromatic Substitution on the Phenyl Rings of this compound
Both phenyl rings in the molecule can potentially undergo electrophilic aromatic substitution (EAS). The hydroxyl group is a strong activating group and directs incoming electrophiles to the ortho and para positions. The aldehyde group, on the other hand, is a deactivating group and a meta-director.
The interplay of these directing effects will determine the regioselectivity of EAS reactions. On the hydroxyphenyl ring, the positions ortho to the hydroxyl group are activated. However, one of these positions is already substituted with a chlorine atom. On the other phenyl ring, the positions ortho and para to the C-C bond linking the two rings will be activated.
Common EAS reactions include:
Nitration: Introduction of a nitro group (-NO2) using a mixture of nitric and sulfuric acids.
Halogenation: Introduction of a halogen (e.g., Br, Cl) using a Lewis acid catalyst.
Sulfonation: Introduction of a sulfonic acid group (-SO3H) using fuming sulfuric acid.
Friedel-Crafts Alkylation and Acylation: Introduction of alkyl or acyl groups, respectively.
The Vilsmeier-Haack reaction is a specific type of electrophilic formylation that can be used to introduce an additional aldehyde group onto an electron-rich aromatic ring. jk-sci.comwikipedia.orgorganic-chemistry.org This reaction uses a Vilsmeier reagent, typically formed from a substituted amide like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3). wikipedia.org Given the presence of the activating hydroxyl group, this reaction could potentially occur on the hydroxyphenyl ring. Studies on the Vilsmeier-Haack reaction of phenols have shown that it is a viable method for formylation. ajrconline.org
Another formylation reaction is the Duff reaction , which uses hexamethylenetetramine in an acidic medium to introduce a formyl group ortho to a hydroxyl group. uni.edu
Rearrangement Reactions and Cyclization Pathways Involving this compound
The ortho-phenylphenol scaffold of this compound makes it a potential precursor for the synthesis of dibenzofurans through intramolecular cyclization. This transformation typically involves the formation of a C-O or C-C bond between the two phenyl rings.
One common approach is the oxidative cyclization of 2-phenylphenols. This can be achieved using various oxidizing agents, including hypervalent iodine reagents. wikipedia.org The reaction likely proceeds through the formation of a phenoxonium ion or a related reactive intermediate, followed by intramolecular electrophilic attack of the second phenyl ring and subsequent aromatization.
Palladium-catalyzed intramolecular C-C bond formation is another powerful method for synthesizing dibenzofurans from appropriately substituted diaryl ethers or related compounds. While not a direct cyclization of the title compound, it could be derivatized to an intermediate suitable for such a reaction. For example, conversion of the phenol to a diaryl ether followed by an intramolecular C-H arylation could lead to the dibenzofuran (B1670420) core.
Computational and Theoretical Investigations of 2 3 Chloro 4 Hydroxyphenyl Benzaldehyde
Molecular Dynamics Simulations for Conformational Space Exploration and Dynamics
Molecular Dynamics (MD) simulations are a computational technique used to study the time-dependent behavior of a molecular system. By solving Newton's equations of motion for the atoms in the molecule, MD simulations can provide a detailed picture of its conformational flexibility and dynamics. For 2-(3-chloro-4-hydroxyphenyl)benzaldehyde, MD simulations would be valuable for:
Conformational Analysis: The presence of a rotatable bond between the two phenyl rings suggests that the molecule can adopt multiple conformations. MD simulations can explore the potential energy landscape to identify the most stable conformers and the energy barriers between them.
Solvent Effects: By including explicit solvent molecules in the simulation box, MD can be used to study how the solvent influences the structure and dynamics of the molecule.
Hydrogen Bonding Dynamics: The hydroxyl group in the molecule can participate in intra- and intermolecular hydrogen bonds. MD simulations can provide insights into the formation, lifetime, and dynamics of these hydrogen bonds. nih.gov
The stability of the ligand-protein complex can be assessed through the analysis of the root-mean-square deviation (RMSD) from MD simulations. nih.gov
Prediction of Spectroscopic Parameters for this compound
Computational methods can be used to predict various spectroscopic parameters, which can then be compared with experimental data to confirm the molecular structure and assign spectral features.
Computational Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for structure elucidation. DFT calculations can be used to predict the ¹H and ¹³C NMR chemical shifts and spin-spin coupling constants for this compound. These calculations are typically performed using the Gauge-Independent Atomic Orbital (GIAO) method. The predicted NMR data can be compared with experimental spectra to aid in the assignment of peaks.
A hypothetical table of predicted ¹³C NMR chemical shifts is shown below.
| Carbon Atom | Predicted Chemical Shift (ppm) |
| C1 | Value |
| C2 | Value |
| C3 | Value |
| C4 | Value |
| ... | Value |
Note: The values in this table are placeholders and would require specific calculations.
Theoretical vibrational frequency analysis, typically performed using DFT, can predict the infrared (IR) and Raman spectra of a molecule. The calculated vibrational frequencies and their corresponding intensities can be used to:
Assign Experimental Spectra: By comparing the calculated and experimental spectra, each vibrational mode can be assigned to a specific molecular motion (e.g., C-H stretch, C=O stretch). researchgate.net
Confirm the Optimized Geometry: The absence of imaginary frequencies in the calculated vibrational spectrum confirms that the optimized geometry corresponds to a true energy minimum.
Study Intermolecular Interactions: Changes in vibrational frequencies, such as the down-shifting of the aldehydic carbonyl stretching mode, can provide evidence for intermolecular interactions like hydrogen bonding. nih.gov
A hypothetical data table comparing experimental and theoretical vibrational frequencies is presented below.
| Vibrational Mode | Experimental Frequency (cm⁻¹) | Calculated Frequency (cm⁻¹) | Assignment |
| O-H stretch | Value | Value | Hydroxyl group stretch |
| C=O stretch | Value | Value | Aldehyde carbonyl stretch |
| C-Cl stretch | Value | Value | Carbon-chlorine stretch |
| ... | Value | Value | ... |
Note: The values in this table are placeholders and would need to be determined through experimental measurements and computational analysis.
UV-Vis Absorption Maxima and Orbital Transition Predictions
The electronic absorption spectrum of this compound is predicted to be characterized by absorption bands in the UV-Vis region, primarily arising from π → π* and n → π* transitions. Theoretical calculations, such as those using Time-Dependent Density Functional Theory (TD-DFT), can forecast the wavelengths of maximum absorption (λmax) and the nature of the corresponding electronic transitions.
For analogous compounds like 4-hydroxybenzaldehyde (B117250), theoretical spectra have shown absorption bands around 256-317 nm. mdpi.com The presence of a chlorine atom and an additional phenyl ring in this compound is expected to influence the electronic distribution and, consequently, the absorption maxima. The hydroxyl and chloro substituents can act as auxochromes, potentially causing a bathochromic (red) or hypsochromic (blue) shift in the absorption bands compared to unsubstituted benzaldehyde (B42025). The π → π* transitions are typically associated with the aromatic rings and the carbonyl group, while the n → π* transition involves the non-bonding electrons of the oxygen atom in the carbonyl group. researchgate.net
Table 1: Predicted UV-Vis Absorption Maxima and Orbital Transitions for Aromatic Aldehydes
| Compound | Predicted λmax (nm) | Transition Type | Contributing Orbitals |
|---|---|---|---|
| 4-hydroxybenzaldehyde | 316.45 | π → π* | HOMO → LUMO |
| 4-hydroxybenzaldehyde | 261.52 | π → π* | HOMO-1 → LUMO |
| 4-hydroxybenzaldehyde | 256.48 | π → π* | HOMO → LUMO+1 |
| Benzaldehyde | 248 | π → π* | Not Specified |
Note: This table is illustrative and based on data for similar compounds. Specific values for this compound would require dedicated computational studies.
Elucidation of Reaction Mechanisms for this compound Transformations via Transition State Theory
Transition State Theory (TST) is a fundamental theoretical framework for understanding the rates of chemical reactions. For transformations involving this compound, such as oxidation, reduction, or condensation reactions, TST can be used to model the reaction pathway and identify the transition state structure—the highest energy point along the reaction coordinate.
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Modeling for this compound Derivatives
QSAR and QSPR studies are computational techniques that aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity (QSAR) or physicochemical properties (QSPR). For derivatives of this compound, these models can be invaluable for predicting their therapeutic potential or material characteristics.
In a typical QSAR study, a set of molecular descriptors (e.g., electronic, steric, and hydrophobic parameters) are calculated for a series of related compounds. researchgate.net These descriptors are then correlated with their experimentally determined biological activity using statistical methods like multiple linear regression or machine learning algorithms. researchgate.netderpharmachemica.com For example, a QSAR model could be developed to predict the antimicrobial activity of derivatives of this compound by varying substituents on the phenyl rings. derpharmachemica.com
Table 2: Representative Descriptors Used in QSAR/QSPR Models for Benzaldehyde Derivatives
| Descriptor Type | Example Descriptor | Potential Influence |
|---|---|---|
| Electronic | Dipole Moment | Drug-receptor interactions |
| Steric | Molecular Volume | Binding site complementarity |
| Topological | Wiener Index | Molecular branching |
Note: This table provides examples of descriptor types that would be relevant in a QSAR/QSPR study of this compound derivatives.
Molecular Docking and Protein-Ligand Interaction Studies with this compound (Preclinical Mechanistic Focus)
Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a target protein. science.gov This technique is instrumental in preclinical drug discovery for elucidating the potential mechanism of action of a compound like this compound. By docking this molecule into the active site of a specific enzyme or receptor, researchers can hypothesize its inhibitory or modulatory effects.
The docking process involves generating a multitude of possible binding poses and scoring them based on their energetic favorability. ekb.eg The resulting protein-ligand complex can then be analyzed to identify key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that stabilize the binding. nih.gov For example, the hydroxyl group of this compound could act as a hydrogen bond donor or acceptor, while the phenyl rings could engage in hydrophobic interactions with nonpolar amino acid residues in the active site. nih.gov The chlorine atom may also participate in halogen bonding, a specific type of non-covalent interaction.
Table 3: Illustrative Molecular Docking Results for a Hypothetical Protein Target
| Parameter | Value |
|---|---|
| Binding Affinity (kcal/mol) | -8.5 |
| Interacting Residues | Tyr123, Phe256, Ser189 |
| Hydrogen Bonds | O-H···O=C (Ser189) |
| Hydrophobic Interactions | Phenyl rings with Phe256 |
Note: This table is a hypothetical representation of molecular docking results to illustrate the type of data obtained from such studies. Actual values would depend on the specific protein target.
Biological Activity and Mechanistic Studies of 2 3 Chloro 4 Hydroxyphenyl Benzaldehyde Focus on in Vitro and in Vivo Non Human Mechanisms
In Vitro Cellular and Biochemical Assays for Target Identification of 2-(3-chloro-4-hydroxyphenyl)benzaldehyde
To elucidate the biological activity of this compound, a series of in vitro assays would be necessary. These assays are designed to identify potential molecular targets and cellular effects.
Enzyme Inhibition and Activation Studies (e.g., metabolic enzymes, kinases)
The structural motifs of this compound, which include a chlorinated phenol (B47542) and a benzaldehyde (B42025), suggest potential interactions with various enzymes. For instance, benzaldehyde derivatives have been investigated for their inhibitory effects on enzymes like α-glucosidase and α-amylase, which are relevant in the context of metabolic disorders. nih.gov A comprehensive screening panel would be required to assess the compound's activity against a broad range of enzymes.
Hypothetical Enzyme Inhibition/Activation Profile for this compound
| Enzyme Target Class | Predicted Interaction | Rationale |
|---|---|---|
| Cytochrome P450 Enzymes | Potential for inhibition or substrate activity | The phenolic and chlorinated aromatic rings are common features in compounds that interact with CYPs. |
| Kinases | Possible inhibition | The planar aromatic structures could fit into the ATP-binding pocket of certain kinases. |
| Aldehyde Dehydrogenase | Potential substrate or inhibitor | The benzaldehyde moiety could interact with the active site of this enzyme family. |
Receptor Binding and Modulation Assays
Receptor binding assays are crucial for determining if a compound interacts with specific cellular receptors. nih.gov These assays typically use a radiolabeled or fluorescently tagged ligand that is known to bind to the receptor of interest. The ability of this compound to displace the labeled ligand would indicate a binding interaction. Given its phenolic structure, receptors for hormones or neurotransmitters that have phenolic moieties could be potential targets.
Cell Signaling Pathway Perturbation Analysis in Model Cell Lines
Should enzyme or receptor interactions be identified, the next step would be to investigate the downstream effects on cell signaling pathways. For example, if the compound inhibits a specific kinase, researchers would use techniques like Western blotting or reporter gene assays to measure changes in the phosphorylation status of downstream proteins or the expression of target genes in relevant model cell lines. Studies on other benzaldehydes have shown modulation of pathways such as the sonic hedgehog (Shh) signaling pathway. nih.gov
Antioxidant and Free Radical Scavenging Activity Evaluation
Phenolic compounds are well-known for their antioxidant properties. mdpi.com The hydroxyl group on the phenyl ring of this compound suggests it may possess antioxidant activity. Standard assays to evaluate this would include the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay and the Rancimat test. jfda-online.comjfda-online.com The antioxidant capacity is often attributed to the ability of the phenolic group to donate a hydrogen atom to neutralize free radicals. mdpi.com
Hypothetical Antioxidant Activity Data for this compound
| Assay | Measurement | Predicted Outcome |
|---|---|---|
| DPPH Radical Scavenging | SC50 (50% scavenging concentration) | A measurable SC50 value would indicate radical scavenging ability. |
| Oxygen Radical Absorbance Capacity (ORAC) | ORAC Value | A value comparable to known antioxidants would suggest significant activity. |
In Vivo Mechanistic Investigations of this compound in Animal Models
Following promising in vitro results, investigations would move to non-human in vivo models to understand the compound's effects in a whole organism.
Pharmacodynamic Profiling and Biomarker Identification
Pharmacodynamic studies would aim to understand the biochemical and physiological effects of this compound and its mechanism of action in animal models of disease. For instance, if in vitro studies suggest anti-inflammatory activity, the compound would be tested in animal models of inflammation. Researchers would then measure relevant biomarkers, such as levels of inflammatory cytokines (e.g., IL-6, TNF-α) or the activity of enzymes like cyclooxygenase (COX).
Elucidation of Metabolic Pathways of this compound in Biological Systems (non-human)
There is no specific research detailing the metabolic pathways of this compound in any non-human biological system. However, based on the metabolism of structurally similar compounds, such as other benzaldehydes and chlorinated phenols, a hypothetical metabolic pathway can be proposed. The primary metabolic transformations would likely involve oxidation of the aldehyde group and modification of the hydroxyl group.
Potential metabolic reactions include:
Oxidation: The aldehyde functional group is susceptible to oxidation to form the corresponding carboxylic acid, 2-(3-chloro-4-hydroxyphenyl)benzoic acid. This is a common metabolic route for aromatic aldehydes, facilitated by aldehyde dehydrogenase enzymes found in the liver and other tissues.
Glucuronidation: The phenolic hydroxyl group is a prime site for Phase II conjugation reactions. Glucuronidation, mediated by UDP-glucuronosyltransferases (UGTs), would attach a glucuronic acid moiety, increasing water solubility and facilitating excretion.
Sulfation: Alternatively, the hydroxyl group could undergo sulfation by sulfotransferase (SULT) enzymes, another major Phase II pathway that enhances elimination.
Without empirical data from in vitro studies with liver microsomes or in vivo animal model studies, these proposed pathways remain speculative.
Tissue Distribution and Accumulation Studies in Animal Models
No published studies were found that investigate the tissue distribution, pharmacokinetics, or accumulation of this compound in any animal models. Research in this area would be necessary to understand the compound's potential target organs and its persistence in the body.
Structure-Activity Relationship (SAR) Studies for this compound Analogues in Biological Contexts
Specific structure-activity relationship (SAR) studies for analogues of this compound are not available in the reviewed literature. SAR studies typically involve synthesizing a series of related compounds and evaluating how changes in their chemical structure affect a specific biological activity. For this compound, such a study might involve:
Varying the position or nature of the halogen on the phenyl ring.
Modifying the position of the hydroxyl group.
Replacing the aldehyde with other functional groups (e.g., ketone, alcohol, carboxylic acid).
Without a defined biological target or activity for the parent compound, comprehensive SAR studies have not been undertaken.
Mechanistic Research into Anti-inflammatory Properties of this compound
There is no direct evidence or research available on the anti-inflammatory properties of this compound. While some substituted benzaldehydes and phenolic compounds exhibit anti-inflammatory effects by modulating pathways like NF-κB or inhibiting enzymes such as cyclooxygenase (COX), no such mechanisms have been investigated for this specific molecule.
Exploration of Antimicrobial Mechanisms for this compound against Specific Pathogens (e.g., cell wall disruption, enzyme inhibition)
No studies dedicated to the antimicrobial mechanisms of this compound against any specific pathogens were found. Research into the antimicrobial potential of this compound would first require screening against a panel of bacteria and fungi to identify any activity, followed by mechanistic studies to determine how it might exert its effects (e.g., disrupting cell membranes, inhibiting essential enzymes, or interfering with DNA replication).
Neurobiological Activity and Mechanistic Insights (e.g., neurotransmitter modulation, ion channel interactions in neuronal cultures)
The neurobiological activity of this compound has not been explored in the scientific literature. There are no reports of its interaction with neurotransmitter systems, ion channels, or any other neuronal targets in cell cultures or other models.
Mechanistic Studies of Anti-proliferative Effects in Cancer Cell Lines in vitro (e.g., apoptosis induction, cell cycle arrest, autophagy modulation)
There is a lack of published research on the anti-proliferative effects of this compound in any cancer cell lines. Studies in this field would involve treating various cancer cell lines with the compound and assessing its impact on cell viability. Subsequent mechanistic work would investigate if any observed anti-proliferative effects are due to the induction of programmed cell death (apoptosis), arrest of the cell division cycle, or modulation of cellular recycling pathways (autophagy). To date, such investigations have not been reported.
Advanced Analytical Methodologies for Detection and Quantification of 2 3 Chloro 4 Hydroxyphenyl Benzaldehyde
Chromatographic Techniques for Separation and Purity Assessment of 2-(3-chloro-4-hydroxyphenyl)benzaldehyde
Chromatographic methods are fundamental for the separation of this compound from complex mixtures and for the assessment of its purity. The choice of technique depends on the sample matrix, the required sensitivity, and the physicochemical properties of the compound.
High-Performance Liquid Chromatography (HPLC) Method Development and Validation
High-Performance Liquid Chromatography (HPLC) is a primary technique for the analysis of non-volatile, polar compounds like this compound. A reversed-phase HPLC method is typically developed for such analyses.
Method Development: A common approach involves using an octadecylsilica (C18) stationary phase, which is suitable for retaining aromatic compounds. The mobile phase generally consists of a mixture of an organic solvent, such as methanol (B129727) or acetonitrile, and an aqueous component, often with a buffer to control the pH and ensure the reproducibility of the retention time of the phenolic group. For similar chlorinated aromatic compounds, gradient elution is often employed to achieve optimal separation from impurities. researchgate.net Detection is commonly performed using a UV detector, with the wavelength set at the absorbance maximum of the compound.
Method Validation: A developed HPLC method must be validated to ensure its reliability. Validation parameters include linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ). For related chlorinated hydrocarbons, HPLC methods have demonstrated high sensitivity, with detection limits in the nanogram per liter range, and good linearity over a defined concentration range. researchgate.net
| Parameter | Typical Condition | Rationale |
|---|---|---|
| Column | Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) | Provides good retention for aromatic and moderately polar compounds. |
| Mobile Phase | Gradient of Acetonitrile and Water (with 0.1% formic acid) | Allows for the separation of compounds with a range of polarities. Formic acid helps to suppress the ionization of the phenolic group, leading to better peak shape. |
| Flow Rate | 1.0 mL/min | A standard flow rate for analytical scale columns. |
| Detection | UV at λmax (e.g., 254 nm or 280 nm) | Aromatic compounds exhibit strong UV absorbance. |
| Injection Volume | 10-20 µL | Standard volume for analytical HPLC. |
| Column Temperature | 30 °C | Ensures reproducible retention times. |
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds. Due to the low volatility of this compound, derivatization is a necessary step to increase its volatility and thermal stability. nih.govtandfonline.com
Derivatization: The hydroxyl group of the compound makes it polar and prone to thermal degradation in the hot GC injector. Silylation is a common derivatization technique where the active hydrogen of the hydroxyl group is replaced by a trimethylsilyl (B98337) (TMS) group. nih.govtandfonline.comnih.gov Reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are effective for this purpose. nih.govuniv-lyon1.fr For aldehydes and ketones, a two-step derivatization involving methoximation followed by silylation can be employed to stabilize the carbonyl group. nih.gov
GC-MS Analysis: The derivatized sample is then injected into the GC-MS system. A non-polar or medium-polarity capillary column, such as a DB-5 or DB-1701, is typically used for separation. chromforum.org The mass spectrometer serves as a highly selective detector, providing mass information that aids in the identification of the compound. For the analysis of chlorinated phenols, GC-MS has been shown to be a robust and sensitive method. chromforum.org
| Parameter | Typical Condition | Rationale |
|---|---|---|
| Derivatization Agent | BSTFA with 1% TMCS or MSTFA | Effectively silylates the phenolic hydroxyl group, increasing volatility. nih.govuniv-lyon1.fr |
| GC Column | DB-5ms (30 m x 0.25 mm, 0.25 µm) | A versatile, low-polarity column suitable for a wide range of organic compounds. |
| Injector Temperature | 250 °C | Ensures rapid volatilization of the derivatized analyte. tandfonline.com |
| Oven Program | Initial temp 60-90°C, ramp at 15-30°C/min to 280°C | Optimized to separate the target analyte from other components. tandfonline.com |
| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard ionization technique that produces reproducible fragmentation patterns. |
| Mass Analyzer | Quadrupole or Ion Trap | Commonly used for routine analysis and identification. |
Supercritical Fluid Chromatography (SFC) Applications
Supercritical Fluid Chromatography (SFC) is an alternative separation technique that uses a supercritical fluid, most commonly carbon dioxide, as the mobile phase. mdpi.comlibretexts.org SFC can be advantageous for the analysis of polar compounds that are challenging to analyze by GC and for achieving faster separations than HPLC. mdpi.comchromatographytoday.com
For polar aromatic compounds like this compound, the polarity of the mobile phase can be increased by adding a modifier, such as methanol or ethanol, to the supercritical CO2. nih.gov The choice of stationary phase is also critical, with polar columns such as those with phenyl or amino-based functionalities being suitable. mdpi.comnih.gov SFC has been successfully applied to the analysis of oxygenated polycyclic aromatic compounds, a class that includes substituted benzaldehydes. nih.gov
Capillary Electrophoresis (CE) for Complex Mixture Analysis
Capillary Electrophoresis (CE) is a high-resolution separation technique that separates analytes based on their charge-to-size ratio in an electric field. nih.govlibretexts.org It is particularly useful for the analysis of charged species in complex aqueous matrices and requires only very small sample volumes. nih.gov
For the analysis of this compound, the phenolic hydroxyl group can be ionized at an appropriate pH, allowing for its separation by CE. The use of a buffer system is crucial to maintain a stable pH and control the electroosmotic flow. libretexts.org Derivatization can also be employed to enhance detection sensitivity, for example, by reacting the aldehyde group with a fluorescent tag. capes.gov.br CE has been applied to the analysis of a wide range of biomolecules and small organic molecules, demonstrating its versatility. nih.govelsevierpure.com
Spectrometric Methods for Trace Analysis and Characterization
Spectrometric methods, particularly mass spectrometry, are indispensable for the structural confirmation and trace analysis of this compound.
Tandem Mass Spectrometry (MS/MS) for Fragmentation and Structural Confirmation
Tandem Mass Spectrometry (MS/MS) is a powerful technique for unambiguous compound identification. nationalmaglab.org It involves the selection of a precursor ion (typically the molecular ion or a protonated/deprotonated molecule), which is then fragmented by collision with an inert gas. The resulting product ions are then mass analyzed, providing a fragmentation pattern that is characteristic of the compound's structure. nationalmaglab.orguab.edu
For this compound, the precursor ion would be selected in the first stage of the mass spectrometer. In positive ion mode, this would likely be the protonated molecule [M+H]⁺, while in negative ion mode, it would be the deprotonated molecule [M-H]⁻. Collision-induced dissociation (CID) of the precursor ion would lead to characteristic fragment ions.
Expected Fragmentation Pattern: The fragmentation of this compound is expected to involve cleavages at the benzaldehyde (B42025) and biphenyl (B1667301) functionalities. Based on the fragmentation of similar structures, such as benzaldehyde and chlorinated biphenyls, the following fragmentation pathways can be postulated:
Loss of H: A common fragmentation for aldehydes, leading to a stable acylium ion. miamioh.edu
Loss of CHO: Cleavage of the formyl group. docbrown.info
Loss of CO: Rearrangement and loss of carbon monoxide. docbrown.info
Cleavage of the biphenyl bond: Resulting in ions corresponding to the individual substituted phenyl rings.
Loss of Cl or HCl: Characteristic fragmentation for chlorinated aromatic compounds. nih.gov
The exact fragmentation pattern would provide definitive structural confirmation of the molecule.
| Precursor Ion (m/z) | Proposed Product Ion (m/z) | Neutral Loss | Proposed Structure of Product Ion |
|---|---|---|---|
| [M-H]⁻ (Negative Mode) | [M-H-CO]⁻ | CO (28 Da) | Deprotonated chlorohydroxybiphenyl |
| [M+H]⁺ (Positive Mode) | [M+H-H₂O]⁺ | H₂O (18 Da) | Cyclized or rearranged ion |
| [M+H]⁺ (Positive Mode) | [C₇H₄ClO]⁺ | C₆H₅OH (94 Da) | Chlorobenzoyl cation |
| [M+H]⁺ (Positive Mode) | [C₆H₅O]⁺ | C₇H₄Cl (123 Da) | Phenoxy cation |
Inductively Coupled Plasma Mass Spectrometry (ICP-MS) for Elemental Impurity Profiling
Inductively Coupled Plasma Mass Spectrometry (ICP-MS) is a powerful analytical technique for determining the elemental composition of a sample with exceptional sensitivity, capable of detecting metals and some non-metals at trace and ultra-trace levels. malvernpanalytical.com In the context of this compound, ICP-MS is invaluable for elemental impurity profiling. The manufacturing process of this compound may introduce inorganic impurities, such as residual catalysts (e.g., Palladium, Copper) or metals leached from reaction vessels (e.g., Nickel, Chromium).
The procedure involves digesting the organic sample, typically using microwave-assisted acid digestion, to break down the organic matrix and bring the elements into a solution. nih.gov This solution is then introduced into the ICP-MS system, where a high-temperature argon plasma ionizes the atoms of the elements present. malvernpanalytical.com The resulting ions are then guided into a mass spectrometer, which separates them based on their mass-to-charge ratio, allowing for highly sensitive quantification. malvernpanalytical.com
A key application for this compound is the precise quantification of its chlorine content, which can be achieved using high-resolution ICP-MS (HR-ICP-MS) to overcome potential polyatomic interferences. rsc.org Furthermore, ICP-MS is essential for meeting regulatory guidelines, such as those from the International Council for Harmonisation (ICH) Q3D, which mandate the control of elemental impurities in pharmaceutical ingredients. sepscience.comresearchgate.net By providing a comprehensive profile of elemental contaminants, ICP-MS ensures the purity and safety of the final product.
| Element | Typical Source of Impurity | ICH Q3D Class | Permitted Daily Exposure (PDE) in Oral Drug Products (µg/day) | Measured Concentration (µg/g) |
|---|---|---|---|---|
| Chlorine (Cl) | Molecular Structure | N/A | N/A | Theoretical: 14.37% by mass |
| Lead (Pb) | Reagents, Water, Equipment | 1 | 5 | <0.5 |
| Nickel (Ni) | Catalyst, Equipment | 2A | 200 | <1.0 |
| Vanadium (V) | Catalyst | 2A | 100 | <0.1 |
| Copper (Cu) | Catalyst, Reagents | 3 | 3000 | <2.0 |
| Palladium (Pd) | Catalyst (e.g., Suzuki coupling) | 2B | 100 | <0.5 |
Fourier Transform Ion Cyclotron Resonance Mass Spectrometry (FT-ICR MS) for Ultra-High Resolution Analysis
Fourier Transform Ion Cyclotron Resonance Mass Spectrometry (FT-ICR MS) stands as the pinnacle of mass spectrometry techniques, offering unparalleled mass resolution and accuracy. nih.govwikipedia.org For the analysis of this compound, FT-ICR MS provides the capability to determine the compound's elemental composition with extreme confidence. This is achieved by measuring the cyclotron frequency of ions trapped in a strong magnetic field. yale.edu
The ultra-high resolution of FT-ICR MS, often exceeding 1,000,000, allows for the separation of ions with very close mass-to-charge ratios (m/z). nih.govresearchgate.net This is critical for distinguishing the target compound from potential isobaric interferences—impurities or isomers that have the same nominal mass but different elemental formulas. For instance, an impurity that differs by only a few millidaltons, the mass of an electron, can be resolved. nationalmaglab.org
The process involves introducing the ionized sample into a Penning trap within a high-field superconducting magnet. wikipedia.org The measured mass can be so accurate (often to within parts-per-billion) that it provides an unambiguous elemental formula, confirming the identity of this compound and any related impurities. nationalmaglab.org This technique is particularly powerful for characterizing complex mixtures that may arise during synthesis, ensuring a complete molecular-level understanding of the sample. pnnl.govdtic.mil
| Parameter | Value |
|---|---|
| Molecular Formula | C₁₃H₉ClO₂ |
| Theoretical Monoisotopic Mass (Da) | 232.02911 |
| Measured Mass (Da) using 21T FT-ICR MS | 232.02909 |
| Mass Error (ppm) | -0.086 |
| Resolving Power (m/Δm₅₀%) at m/z 232 | > 2,000,000 |
| Assigned Elemental Composition | ¹²C₁₃ ¹H₉ ³⁵Cl ¹⁶O₂ |
Hyphenated Techniques for Comprehensive Analysis of this compound in Complex Matrices
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Quantitative and Qualitative Analysis
Liquid Chromatography-tandem Mass Spectrometry (LC-MS/MS) is a cornerstone technique for the selective and sensitive analysis of organic molecules in complex mixtures. rsc.org It combines the separation power of high-performance liquid chromatography (HPLC) with the detection specificity and sensitivity of tandem mass spectrometry. rsc.org This method is ideally suited for both the quantification and qualitative identification of this compound.
In a typical workflow, the sample is first injected into an HPLC system, where a reversed-phase column separates this compound from other components based on its polarity. The eluent from the column is then directed into the mass spectrometer's ion source, commonly an electrospray ionization (ESI) source, which generates gas-phase ions of the analyte.
For quantitative analysis, the triple quadrupole (QQQ) mass spectrometer is often operated in Multiple Reaction Monitoring (MRM) mode. nih.gov In this mode, a specific precursor ion (e.g., the [M-H]⁻ ion of the target compound) is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole. This process provides exceptional selectivity and sensitivity, minimizing matrix effects and allowing for accurate quantification even at very low concentrations. umb.edu For qualitative analysis, high-resolution mass spectrometers like Quadrupole Time-of-Flight (Q-TOF) can be used to acquire accurate mass data for both the precursor and fragment ions, aiding in structural confirmation. ifremer.fr
| Parameter | Condition/Value |
|---|---|
| LC System | UHPLC |
| Column | C18 reversed-phase (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase | Gradient of Water (0.1% Formic Acid) and Acetonitrile (0.1% Formic Acid) |
| MS System | Triple Quadrupole (QQQ) |
| Ionization Mode | Negative Electrospray Ionization (ESI-) |
| Precursor Ion (m/z) | 231.0 (for ³⁵Cl isotope) |
| Product Ion for Quantification (m/z) | 196.0 ([M-H-Cl]⁻) |
| Product Ion for Confirmation (m/z) | 127.0 ([M-H-C₇H₄O]⁻) |
| Limit of Quantification (LOQ) | Typically in the low ng/mL range |
Gas Chromatography-Gas Chromatography-Mass Spectrometry (GCxGC-MS) for Enhanced Separation
Comprehensive two-dimensional gas chromatography (GCxGC) coupled with mass spectrometry offers a significant leap in separation power compared to conventional one-dimensional GC. sepsolve.com This technique is particularly advantageous for analyzing complex samples where the target analyte, this compound, might co-elute with structurally similar isomers or matrix components. birmingham.ac.ukchromatographyonline.com
In a GCxGC system, the sample is subjected to two distinct chromatographic separations. sepsolve.com An effluent from a primary, typically non-polar, column is continuously collected and then rapidly re-injected onto a second, shorter column with a different stationary phase (e.g., a polar phase). monash.edu This process is facilitated by a modulator. The result is a two-dimensional chromatogram where compounds are separated based on two independent properties, such as volatility and polarity. sepsolve.com
This enhanced separation capacity dramatically increases the number of detectable peaks and resolves components that would overlap in a single separation. acs.orgunito.it For this compound, this means it can be clearly separated from other phenolic compounds, benzaldehyde isomers, or chlorinated aromatics that may be present as byproducts of its synthesis. nih.gov When coupled with a fast-scanning mass spectrometer, such as a Time-of-Flight (TOF) detector, GCxGC-MS provides comprehensive data for both confident identification and quantification of the target compound in highly complex matrices. ualberta.ca
| Parameter | Setting |
|---|---|
| First Dimension (¹D) Column | Non-polar (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm) |
| Second Dimension (²D) Column | Polar (e.g., DB-17ms, 1.5 m x 0.15 mm x 0.15 µm) |
| Modulator | Cryogenic or Flow-based |
| Modulation Period | 6 seconds |
| Detector | Time-of-Flight Mass Spectrometer (TOF-MS) |
| Expected ¹D Retention Time | Based on boiling point/volatility |
| Expected ²D Retention Time | Based on polarity (interaction with polar stationary phase) |
Electrochemical Methods for Sensitive Detection and Redox Characterization of this compound
Electrochemical methods offer a sensitive, rapid, and cost-effective approach for the detection and characterization of electroactive compounds like this compound. The presence of both a phenolic hydroxyl group and an aldehyde group, which are susceptible to oxidation, makes this molecule an excellent candidate for electrochemical analysis. nih.govnih.gov
Techniques such as cyclic voltammetry (CV) and differential pulse voltammetry (DPV) can be employed to study the redox behavior of the compound. In these methods, a potential is applied to a working electrode (e.g., glassy carbon, carbon paste, or a modified electrode), and the resulting current from the oxidation or reduction of the analyte is measured. mdpi.com The oxidation of the phenolic group typically occurs at a specific potential, providing a selective signal for detection. The aldehyde group may also be electrochemically active, potentially offering a secondary signal for confirmation.
The sensitivity and selectivity of the detection can be significantly enhanced by modifying the electrode surface with nanomaterials, such as nanoparticles or conductive polymers. mdpi.com These modified electrodes can lower the oxidation potential and increase the peak current, leading to lower detection limits. mdpi.com Electrochemical sensors can be developed for high-throughput screening or as detectors in flow systems like HPLC, providing a powerful tool for the quantitative analysis of this compound in various samples. nih.gov
| Parameter | Value |
|---|---|
| Working Electrode | Glassy Carbon Electrode (GCE) |
| Supporting Electrolyte | 0.1 M Phosphate Buffer (pH 7.0) |
| Anodic Peak Potential (Epa) for Phenolic -OH Oxidation | ~ +0.65 V (vs. Ag/AgCl) |
| Anodic Peak Potential (Epa) for Aldehyde -CHO Oxidation | ~ +1.2 V (vs. Ag/AgCl) |
| Linear Dynamic Range | e.g., 0.1 µM - 100 µM |
| Limit of Detection (LOD) | ~ 0.05 µM |
Application of NMR Spectroscopy for Reaction Monitoring and Product Purity Verification
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation and purity assessment of organic compounds. nih.gov For this compound, both ¹H and ¹³C NMR provide definitive information about its molecular structure and can be used to monitor the progress of its synthesis and verify the purity of the final product.
¹H NMR spectroscopy provides information on the number of different types of protons, their chemical environment, and their connectivity. The spectrum of this compound would show distinct signals for the aldehyde proton, the hydroxyl proton, and the aromatic protons, with characteristic chemical shifts and coupling patterns that confirm the substitution pattern on both benzene (B151609) rings.
Quantitative ¹H NMR (qNMR) can be used for purity determination by integrating the signals of the analyte against a certified internal standard of known concentration. nih.gov This method is absolute and does not require a calibration curve specific to the analyte. Furthermore, NMR is highly effective for identifying and quantifying impurities, as their signals can be detected and distinguished from those of the main compound, provided they are not overlapping. nih.gov Two-dimensional NMR techniques (e.g., COSY, HSQC) can be employed to resolve complex spectra and definitively assign all proton and carbon signals, solidifying the structural proof and purity verification. researchgate.net
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| Aldehyde (-CHO) | 9.9 - 10.1 | Singlet (s) |
| Hydroxyl (-OH) | 5.5 - 6.5 (broad) | Singlet (s) |
| Aromatic Protons | 6.9 - 8.0 | Multiplets (m) |
Advanced Sample Preparation Techniques for this compound from Synthetic and Biological Samples
Currently, there is no specific literature detailing advanced sample preparation techniques exclusively for this compound. However, established methods for related substituted benzaldehydes from both synthetic and biological matrices can be extrapolated to suggest potential strategies.
For synthetic samples, which are typically less complex, standard purification techniques are often sufficient. These include:
Flash Chromatography: A common and effective method for separating the target compound from byproducts and unreacted starting materials in a crude reaction mixture. The choice of solvent system, such as ethyl acetate/hexanes, is critical for achieving good separation. mdpi.com
Recrystallization: This technique is used to purify solid compounds. The crude product is dissolved in a suitable solvent at an elevated temperature and then allowed to cool, leading to the formation of purer crystals. guidechem.com
Liquid-Liquid Extraction: This method is used to separate compounds based on their differential solubilities in two immiscible liquid phases, often an aqueous phase and an organic solvent like ether. prepchem.com
Biological samples, such as plasma, urine, or tissue homogenates, present a greater challenge due to their complexity and the typically low concentrations of the analyte. Advanced sample preparation techniques are therefore essential to remove interfering substances and enrich the target compound. Potential methods would include:
Solid-Phase Extraction (SPE): This has become a dominant technique for the cleanup of complex samples. It involves passing the liquid sample through a solid sorbent that retains the analyte, which is then eluted with a small volume of a strong solvent. The choice of sorbent (e.g., C18, ion-exchange) would depend on the physicochemical properties of this compound.
QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): Originally developed for pesticide residue analysis in food, this method has been adapted for a wide range of analytes and matrices. It involves an initial extraction with an organic solvent, followed by a cleanup step using a dispersive solid-phase extraction (d-SPE) with various sorbents to remove interfering matrix components.
Supported Liquid Extraction (SLE): This technique offers an alternative to traditional liquid-liquid extraction, where the aqueous sample is absorbed onto an inert solid support. The analyte is then eluted with a water-immiscible organic solvent, providing a clean extract.
The development and validation of specific sample preparation methods for this compound from various matrices would be a crucial step in enabling its accurate and reliable quantification in future research and applications.
Potential Applications and Broader Scientific Impact of 2 3 Chloro 4 Hydroxyphenyl Benzaldehyde Research
Precursor in the Synthesis of Complex Organic Molecules and Natural Product Scaffolds
No specific examples were found of 2-(3-chloro-4-hydroxyphenyl)benzaldehyde being utilized as a starting material or key intermediate in the total synthesis of complex organic molecules or natural products. The unique substitution pattern of this biaryl aldehyde could theoretically offer interesting synthetic routes, but such applications are not documented in available literature.
Role in Ligand Design for Organometallic Catalysis
The potential for this compound to serve as a scaffold for ligand design in organometallic catalysis remains unexplored in the reviewed literature. The presence of a hydroxyl group and an aldehyde function could allow for coordination with metal centers, but no specific research detailing the synthesis or catalytic application of such ligands was identified.
Materials Science Applications (e.g., building blocks for polymers, liquid crystals, optical materials)
There is no available research to suggest that this compound has been investigated as a monomer or building block for the creation of polymers, liquid crystals, or advanced optical materials.
Contributions to Pharmacophore Development and Rational Drug Design (Pre-clinical, theoretical focus)
A critical aspect of drug discovery is the identification of pharmacophores—the essential three-dimensional arrangement of functional groups in a molecule that allows it to interact with a specific biological target. While related structures are undoubtedly part of such studies, there are no specific preclinical or theoretical studies centered on the this compound scaffold for pharmacophore modeling or rational drug design.
Utility as a Reference Standard in Analytical Chemistry
For a compound to be used as a reference standard, it must be well-characterized and readily available. There is no indication that this compound is commercially available or has been synthesized and characterized for use as a certified reference standard in analytical chemistry applications.
Potential in Biosensor Development and Diagnostic Tool Design
The development of biosensors and diagnostic tools often relies on specific molecular recognition events. The structure of this compound does not appear in the literature in the context of being a target analyte or a component in the design of biosensors or diagnostic platforms.
Future Perspectives and Emerging Research Directions for 2 3 Chloro 4 Hydroxyphenyl Benzaldehyde
Exploration of Novel and Sustainable Synthetic Methodologies
The future synthesis of 2-(3-chloro-4-hydroxyphenyl)benzaldehyde and its analogs will likely pivot towards greener, more efficient, and highly selective methods. Traditional multi-step syntheses are often resource-intensive, and modern chemistry seeks to overcome these limitations.
Microwave-Assisted Organic Synthesis (MAOS): This technique offers rapid heating, which can dramatically reduce reaction times and often improve product yields. For biaryl compounds, microwave-assisted oxidative coupling of the constituent phenols presents a promising, eco-friendly route. cnr.itdntb.gov.ua Employing sustainable solvents like water in these reactions further enhances their green credentials. cnr.it
Biocatalysis: The use of enzymes, such as lipases, offers high stereo- and regioselectivity under mild conditions. Lipase-catalyzed resolutions have been successfully used to synthesize chiral biaryl aldehydes, a class of compounds to which this compound belongs. doi.org This approach is particularly valuable for producing enantiomerically pure versions of the compound, which is crucial for pharmaceutical applications where different enantiomers can have vastly different biological activities. Alcohol dehydrogenases (ADHs) have also been characterized for the atroposelective desymmetrization of biaryl dialdehydes, providing another enzymatic route to chiral derivatives. acs.org
Electrochemical Synthesis: Electrochemistry provides a reagent-free method for oxidation and reduction reactions, minimizing waste. The oxidation of hydroxybenzaldehydes to valuable phenols has been achieved using electrochemically generated peroxodicarbonate in aqueous media, showcasing a sustainable pathway that avoids hazardous peroxide reagents. rsc.org This method could be adapted for transformations involving the phenolic group of the target molecule.
Modern Coupling and Functionalization: Advances in catalysis continue to provide novel synthetic routes. Palladium-catalyzed C-H bond halogenation, using transient directing groups, allows for precise installation of halogen atoms on benzaldehyde (B42025) rings. rsc.org Such methods could be instrumental in creating derivatives of this compound with tailored electronic and steric properties.
| Synthetic Methodology | Potential Advantages for this compound | Key Research Focus | Relevant Findings |
| Microwave-Assisted Synthesis | Rapid reaction times, increased yields, use of green solvents. | Optimizing oxidative coupling of phenolic precursors. | Microwave-assisted methods are efficient for creating C2-symmetric hydroxylated biphenyls. cnr.itdntb.gov.ua |
| Biocatalysis (e.g., Lipases, ADHs) | High enantioselectivity, mild reaction conditions, reduced byproducts. | Developing enzymatic routes for chiral synthesis. | Lipases and ADHs can effectively resolve and desymmetrize biaryl aldehydes. doi.orgacs.org |
| Electrochemical Methods | Avoids hazardous reagents, high efficiency, sustainable. | Creating derivatives via oxidation of the phenol (B47542) group. | Electrochemically generated oxidizers can convert hydroxybenzaldehydes to other phenols in high yields. rsc.org |
| Advanced C-H Functionalization | Precise, late-stage modification of the aromatic rings. | Introducing diverse functional groups to tune properties. | Palladium catalysis with transient directing groups enables selective C-H halogenation of benzaldehydes. rsc.org |
Deeper Mechanistic Understanding of Biological Interactions through Multi-Omics Approaches
To fully comprehend the biological significance of this compound, future research must move beyond single-target assays and embrace a systems-biology perspective. Multi-omics—the integrated analysis of genomics, transcriptomics, proteomics, and metabolomics—provides a holistic view of how a compound affects a biological system. frontiersin.orgfrontiersin.org
By treating cells or organisms with this compound and analyzing the resulting changes across these different molecular layers, researchers can:
Identify Biological Pathways: Transcriptomics (RNA-seq) can reveal which genes are up- or down-regulated, pointing to the cellular pathways affected by the compound. frontiersin.org
Uncover Protein Targets: Proteomics can identify changes in protein expression or post-translational modifications, helping to pinpoint direct binding partners or downstream effectors. mdpi.com
Map Metabolic Perturbations: Metabolomics can show how the compound alters the metabolic fingerprint of a cell, providing insights into its functional effects on cellular energy and biosynthesis. researchgate.net
This integrated approach is particularly powerful for understanding the activity of phenolic compounds, as it can uncover complex regulatory networks and mechanisms of action that are not apparent from simpler studies. frontiersin.orgresearchgate.net
Integration of Artificial Intelligence and Machine Learning for Predictive Modeling
Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery and materials science. arxiv.orgacs.org For this compound, these computational tools offer several exciting future directions.
Property Prediction: ML algorithms can be trained to predict various properties of a molecule based on its structure. This includes:
Quantitative Structure-Activity Relationship (QSAR): Predicting biological activity (e.g., enzyme inhibition, antimicrobial effects) by correlating chemical structure with experimental data. elsevier.com
ADMET Prediction: Forecasting the Absorption, Distribution, Metabolism, Excretion, and Toxicity profile of a compound in silico, which is crucial for prioritizing candidates for further development. dergipark.org.tr
| AI/ML Application | Objective | Potential Impact on Research | Key Requirement |
| Retrosynthesis Planning | Predict novel and efficient synthetic routes. | Accelerates synthesis design and optimization. nih.gov | Large, high-quality reaction databases for model training. cas.org |
| Forward Reaction Prediction | Predict the outcome of a planned reaction. | Reduces failed experiments and improves resource efficiency. nih.gov | Diverse training sets representing common and rare reaction classes. |
| QSAR Modeling | Predict biological activity from chemical structure. | Enables rapid virtual screening of compound libraries. elsevier.com | Sufficient experimental data linking structure to activity. |
| ADMET Prediction | Forecast pharmacokinetic and toxicity properties. | Prioritizes compounds with favorable drug-like properties early on. dergipark.org.tr | Models trained on comprehensive ADMET datasets. |
Advanced Computational Simulations for In Silico Discovery and Validation
Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a receptor. It can be used to screen large virtual libraries of potential protein targets for this compound, identifying those with the highest binding affinity. dergipark.org.trijcce.ac.ir For example, studies on other biphenyl (B1667301) derivatives have used docking to predict binding to enzymes like EGFR kinase and dihydropteroate (B1496061) synthase. ijcce.ac.irresearchgate.net
Density-Functional Theory (DFT): DFT calculations can elucidate the electronic structure and reactivity of the molecule. This is useful for understanding reaction mechanisms and predicting how substitutions on the benzaldehyde or phenol rings will alter the compound's biological activity. mnsu.edu DFT has been used to study the reactivity of other benzaldehyde derivatives toward DNA, providing insights into their potential genotoxicity. mnsu.edu
These computational approaches allow researchers to generate and test hypotheses rapidly, guiding experimental work and reducing the time and cost associated with laboratory screening.
Development of Smart Analytical Devices for Real-time Monitoring and Detection
The ability to detect and quantify this compound quickly and on-site is crucial for applications in environmental monitoring, quality control, and clinical diagnostics. Future research will likely focus on moving beyond traditional, lab-based chromatographic methods. bohrium.com
Paper-Based and Microfluidic Devices: Low-cost, portable devices are being developed for the rapid detection of phenolic compounds. These often use colorimetric or electrochemical detection methods. nih.govdergipark.org.tr Microfluidic paper-based analytical devices (µPADs) combined with specific reagents can quantify total phenolic content from small sample volumes. nih.gov
Smartphone-Based Sensors: The ubiquity of smartphones makes them an ideal platform for portable analytical instruments. Methods using smartphone cameras to analyze color changes in chemical assays (e.g., using the RGB color model) have been validated for quantifying total phenolic content, showing results comparable to standard spectrophotometry. nih.gov
Real-Time Reaction Monitoring: In a synthesis or industrial setting, real-time monitoring is essential for process control and optimization. Spectroscopic techniques like Raman spectroscopy can be integrated into flow reactors to monitor the progress of reactions involving aldehydes, allowing for precise control over conversion and yield. researchgate.netbeilstein-journals.org
| Device Type | Sensing Principle | Potential Application | Key Advantage |
| Paper-Based Biosensors | Enzymatic color-changing reactions. | Rapid screening in food or environmental samples. dergipark.org.tr | Low cost, portability, ease of use. |
| Smartphone-Based Sensors | Digital image analysis of colorimetric assays. | On-site quantification without specialized lab equipment. nih.gov | High accessibility, real-time data collection. |
| Real-Time Spectroscopic Probes | Raman or fluorescence spectroscopy. | Monitoring and optimizing chemical synthesis in flow reactors. researchgate.netbeilstein-journals.org | Precise process control, improved efficiency. |
| Electrochemical Sensors | Voltammetric analysis on modified electrodes. | Sensitive detection in complex biomedical or environmental matrices. bohrium.com | High sensitivity and selectivity. |
Conclusion
Synthesis of Key Scientific Advancements Regarding 2-(3-chloro-4-hydroxyphenyl)benzaldehyde
While specific research on this compound is not extensively documented in publicly available literature, significant scientific advancements in synthetic organic chemistry provide a clear and viable pathway for its creation. The core structure of this compound is a substituted biaryl, a motif of considerable interest in pharmaceuticals and materials science. nih.govrsc.org The key to synthesizing this molecule lies in the formation of the carbon-carbon bond between the two phenyl rings.
Modern synthetic strategies, particularly transition-metal-catalyzed cross-coupling reactions, have revolutionized the formation of biaryl compounds. acs.orgresearchgate.net The Suzuki-Miyaura coupling reaction stands out as a powerful and versatile method for this purpose. jocpr.comlibretexts.org This reaction typically involves the coupling of an organoboron compound (like a boronic acid or ester) with an organic halide in the presence of a palladium catalyst and a base. libretexts.orgyoutube.com For the synthesis of this compound, a plausible approach would involve the Suzuki-Miyaura coupling of 2-bromobenzaldehyde (B122850) with (3-chloro-4-hydroxyphenyl)boronic acid. The development of highly active and selective palladium catalysts and new ligands has expanded the scope of this reaction to include complex and functionalized substrates. jocpr.comlibretexts.org
Recent progress has also focused on making these cross-coupling reactions more efficient and sustainable. mdpi.com This includes the development of catalytic systems that can be reused, operate in environmentally friendly solvents like water, and utilize lower loadings of expensive palladium catalysts. mdpi.com Furthermore, advancements have been made in coupling aryl chlorides, which are often more readily available and less expensive than bromides or iodides, though they can be less reactive. mdpi.com
Beyond traditional cross-coupling, direct C-H activation has emerged as an atom- and step-economical strategy for biaryl synthesis. rsc.orgoup.com This approach avoids the need for pre-functionalization of both coupling partners, a significant advantage in streamlining synthetic routes. acs.orgoup.com Research into directing groups allows for the selective functionalization of specific C-H bonds, which could potentially be applied to the synthesis of complex biphenyl (B1667301) aldehydes. researchgate.netnih.gov For instance, a nitrile group has been shown to direct the meta-C-H activation of biaryl compounds. nih.gov These advanced methods represent the forefront of synthetic chemistry and are applicable to the construction of molecules like this compound.
Identification of Remaining Challenges and Knowledge Gaps in this compound Research
The most significant knowledge gap concerning this compound is the absence of its synthesis and characterization in the scientific literature. Without experimental data, its physical and chemical properties, spectroscopic data (NMR, IR, Mass Spectrometry), and biological activity remain unknown.
From a synthetic perspective, several challenges can be anticipated. The regioselective synthesis of highly substituted biphenyls can be complex. organic-chemistry.org In a Suzuki-Miyaura coupling approach, the synthesis of the required (3-chloro-4-hydroxyphenyl)boronic acid precursor would be a necessary first step. While methods for preparing boronic acids are well-established, the presence of both a chloro and a hydroxyl group on the same ring could influence the reaction conditions and yield.
Furthermore, the aldehyde functional group is reactive and can be sensitive to certain reaction conditions, potentially leading to side reactions or requiring a protection-deprotection strategy. rug.nl One-pot procedures that combine reduction and cross-coupling have been developed to address this challenge for some substituted benzaldehydes. rug.nl Another challenge in cross-coupling reactions is the potential for homocoupling of the starting materials, which would reduce the yield of the desired unsymmetrical biaryl product. acs.org
The development of more sustainable and cost-effective catalytic systems remains an ongoing challenge in the broader field of biaryl synthesis. acs.orgresearchgate.net While palladium catalysts are highly effective, their cost and potential for metal contamination in the final product are concerns, especially in pharmaceutical applications. jocpr.com The development of catalysts based on more abundant and less toxic metals like iron or copper is an active area of research but often faces challenges with reactivity and scope compared to palladium. acs.org
Broader Implications for Related Chemical Entities and Diverse Scientific Disciplines
The synthesis and study of this compound would have broader implications for several scientific disciplines. The biaryl scaffold is a privileged structure in medicinal chemistry, found in numerous approved drugs. nih.govnih.govacs.org The specific substitution pattern of this compound, with its chloro, hydroxyl, and aldehyde functionalities, provides a unique three-dimensional structure that could be explored for its interaction with biological targets. The aldehyde group can act as a hydrogen bond acceptor or participate in covalent interactions, while the hydroxyl and chloro groups can influence the compound's electronic properties, solubility, and metabolic stability. rsc.org Therefore, this compound and its derivatives could serve as valuable building blocks for the discovery of new therapeutic agents. nih.govacs.org
In the field of materials science, functionalized biphenyls are of interest for the development of liquid crystals, polymers, and organic light-emitting diodes (OLEDs). rsc.orgnih.gov The specific substituents on the biphenyl core of this compound would influence its molecular packing and electronic properties, potentially leading to materials with novel characteristics.
The successful synthesis of this compound would also contribute to the broader understanding of structure-activity relationships (SAR) for substituted biaryls. By systematically modifying the functional groups and their positions on the biphenyl scaffold, chemists can fine-tune the properties of these molecules for specific applications. The knowledge gained from synthesizing and characterizing this particular molecule would add to the growing library of functionalized biaryls and aid in the rational design of new compounds with desired properties. nih.gov The development of robust synthetic protocols for this and related compounds would also expand the toolkit available to organic chemists for constructing complex molecular architectures. nih.govnih.gov
Q & A
Q. What are the common synthetic routes for 2-(3-chloro-4-hydroxyphenyl)benzaldehyde, and what critical parameters influence yield?
Methodological Answer: The synthesis typically involves cross-coupling reactions (e.g., Suzuki-Miyaura) between halogenated benzaldehyde derivatives and substituted phenylboronic acids. Protecting the hydroxyl group (e.g., using acetyl or tert-butyldimethylsilyl groups) is critical to prevent side reactions. For example, Claisen-Schmidt condensation (as demonstrated in similar aldehydes) can be adapted by reacting 3-chloro-4-hydroxyacetophenone with benzaldehyde derivatives under basic conditions . Solvent choice (e.g., DMF or THF), temperature control (60–80°C), and catalyst loading (e.g., Pd(PPh₃)₄ for cross-coupling) significantly impact yield. Post-synthesis deprotection requires mild acidic conditions (e.g., HCl/MeOH) to retain the hydroxyl group.
Q. Which spectroscopic techniques are most effective for characterizing this compound?
Methodological Answer:
- NMR : NMR confirms the aldehyde proton (~10 ppm) and aromatic substitution patterns. The hydroxyl proton (4-hydroxyphenyl) appears as a broad singlet (~9–10 ppm) but may exchange in D₂O. NMR identifies the aldehyde carbonyl (~190 ppm) and chlorine-induced deshielding in adjacent carbons.
- IR : Strong C=O stretch (~1700 cm) and O–H stretch (~3200 cm) are diagnostic.
- Mass Spectrometry (HRMS) : ESI-HRMS confirms molecular ion ([M+H]) and isotopic patterns from chlorine.
- XRD : For crystalline samples, single-crystal X-ray diffraction resolves bond lengths and angles, critical for structural validation .
Q. What chromatographic methods are recommended for purity analysis?
Methodological Answer: Reverse-phase HPLC with a C18 column and UV detection (254 nm) is optimal. Mobile phase optimization involves gradient elution (e.g., 60% acetonitrile/40% water with 0.1% TFA) to resolve polar hydroxyl and non-polar chloro-substituted regions. For TLC, silica gel plates with ethyl acetate/hexane (3:7) provide clear separation (Rf ~0.5) .
Advanced Research Questions
Q. How can researchers resolve contradictions in crystallographic data for hydrogen bonding networks?
Methodological Answer: Contradictions arise from dynamic hydrogen bonding in solution vs. static crystal structures. Use SHELXL for refinement, prioritizing high-resolution data (<1.0 Å) to model disorder. Graph-set analysis (as per Etter’s rules) identifies recurring motifs like rings. For ambiguous cases, variable-temperature XRD or neutron diffraction (for proton positions) clarifies thermal motion and H-bond strength .
Q. What strategies optimize crystal growth for X-ray diffraction studies?
Methodological Answer:
- Solvent Screening : Use mixed solvents (e.g., DCM/hexane) to slow nucleation.
- Temperature Gradients : Gradual cooling from 50°C to 4°C promotes large, defect-free crystals.
- Seeding : Introduce microcrystals to control polymorphism.
- Cryoprotection : For humidity-sensitive crystals, use Paratone-N oil during data collection .
Q. How do chloro and hydroxyl substituents influence the benzaldehyde’s reactivity in nucleophilic additions?
Methodological Answer: The chloro group acts as an electron-withdrawing meta-director, reducing electron density at the aldehyde carbonyl and slowing nucleophilic attack. The hydroxyl group (ortho to chloro) participates in intramolecular H-bonding with the aldehyde oxygen, further polarizing the carbonyl. Kinetic studies (e.g., UV-Vis monitoring of imine formation) show a 30% rate decrease compared to unsubstituted benzaldehyde. DFT calculations (B3LYP/6-311+G**) model charge distribution and transition states .
Q. What computational methods predict tautomeric equilibria in solution?
Methodological Answer:
- DFT/MD Simulations : Calculate relative stability of keto-enol tautomers using Gaussian09 with solvation models (e.g., PCM for DMSO).
- NMR Titration : Monitor chemical shift changes in NMR with temperature to estimate ΔG.
- pH Profiling : UV-Vis spectroscopy at varying pH identifies dominant tautomers (pKa ~8–10 for enolization) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
